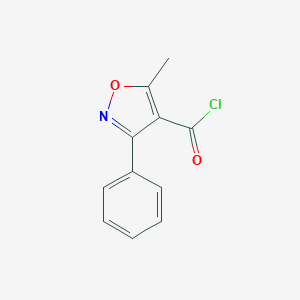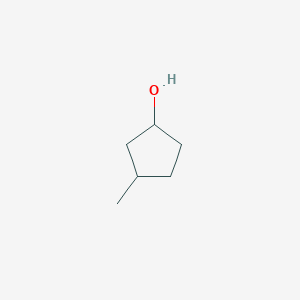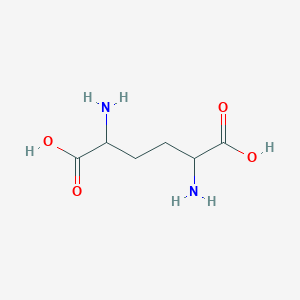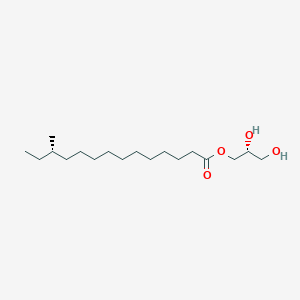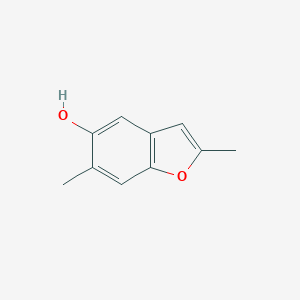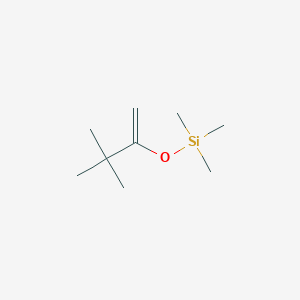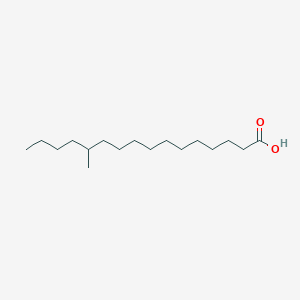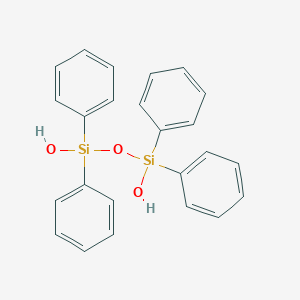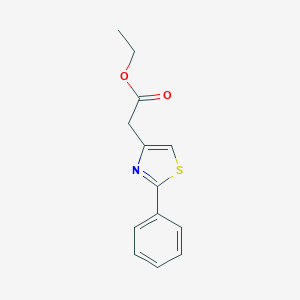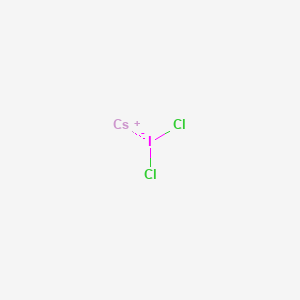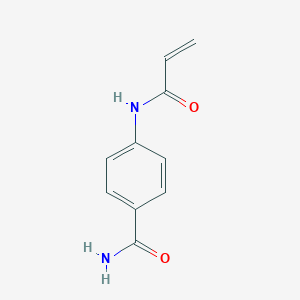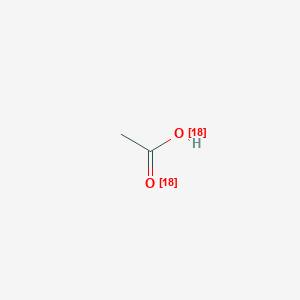
3H-Diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Diazirine is a heterocyclic organic compound that contains a diazirine ring. It is a versatile compound that has been widely used in scientific research for various purposes. This compound has unique photochemical properties that make it useful in a variety of applications, including protein labeling, cross-linking, and photoaffinity labeling.
科学的研究の応用
Protein Conformation Probing :
- 3H-diazirine has been used to probe the topography of the surface and inner space of proteins. Its photolysis generates 3H-methylene carbene, which reacts unselectively with its molecular cage, inserting even into C-H bonds. This method has been demonstrated as useful for monitoring conformational transitions and mapping solvent accessibility along the polypeptide sequence of proteins, such as bovine α-lactalbumin (Craig, Ureta, & Delfino, 2002).
Photoaffinity Labeling :
- Diazirines, including 3H-diazirine, have been widely employed in biological systems as photoaffinity probes. They are used for the study of ligand-receptor, ligand-enzyme, and protein-protein interactions, and for the isolation and identification of unknown proteins due to their ability to form reactive carbenes upon light irradiation (Dubinsky, Krom, & Meijler, 2012).
Carbene Precursors in Surface Modification :
- Diazirines, including 3H-diazirine, act as carbene progenitors and are employed in surface modification research. Their photolysis or thermolysis generates carbenes, which are instrumental in various chemical reactions and surface modifications (McAllister, Perry, & Taylor, 2008).
Chemical Synthesis :
- 3H-diazirines have been utilized in the chemical synthesis of various compounds. They have been applied in the preparation of 3-aryl-3H-diazirines, which upon irradiation undergo photolytic fragmentation and photoisomerisation to linear diazo-compounds (Smith & Knowles, 1975).
Labeling Biomolecules :
- Diazirines are effective in labeling biomolecules. Alkyl and aryl diazirines exhibit different labeling preferences with individual amino acids, proteins, and in the whole cell proteome. This reactivity profile aids in understanding how diazirines enrich proteins and facilitate the design of biomolecular labeling experiments (West et al., 2020).
特性
CAS番号 |
157-22-2 |
|---|---|
製品名 |
3H-Diazirine |
分子式 |
CH2N2 |
分子量 |
42.04 g/mol |
IUPAC名 |
3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2 |
InChIキー |
GKVDXUXIAHWQIK-UHFFFAOYSA-N |
SMILES |
C1N=N1 |
正規SMILES |
C1N=N1 |
その他のCAS番号 |
157-22-2 |
同義語 |
3H-diazirine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



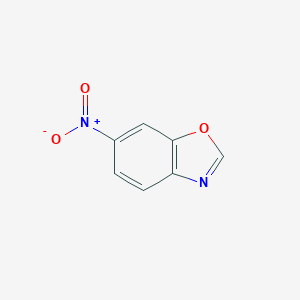
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
